3-Methyl-N2-phenyl-1,2-benzenediamine

Description

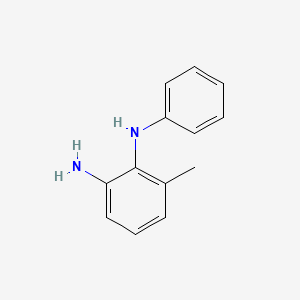

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-methyl-2-N-phenylbenzene-1,2-diamine |

InChI |

InChI=1S/C13H14N2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9,15H,14H2,1H3 |

InChI Key |

FVOSFVQLBNRADV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for the preparation of 3-Methyl-N2-phenyl-1,2-benzenediamine. This important diamine derivative serves as a valuable building block in the development of novel pharmaceuticals and functional materials. The presented synthesis is a robust two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination to construct the key C-N bond, followed by a selective reduction of a nitro group to yield the target diamine. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and strategic considerations.

Introduction and Strategic Rationale

3-Methyl-N2-phenyl-1,2-benzenediamine is a substituted aromatic diamine of significant interest in medicinal chemistry and materials science. The presence of both a primary and a secondary amine on an ortho-phenylene scaffold, coupled with the methyl and phenyl substituents, provides a unique structural motif for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures.

The synthetic strategy outlined in this guide was designed to be both efficient and versatile. A convergent two-step approach was chosen, focusing on the late-stage introduction of the second amino group. This strategy allows for the potential diversification of the final product by modifying the coupling partners in the initial step.

The core of this synthetic route relies on two powerful and well-established transformations in modern organic chemistry:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds.[1][2] Its broad substrate scope and functional group tolerance make it an ideal choice for the N-arylation of a substituted nitroaniline.

-

Chemoselective Nitro Group Reduction: The reduction of an aromatic nitro group is a fundamental transformation. The chosen method, employing tin(II) chloride, offers excellent chemoselectivity, allowing for the reduction of the nitro group in the presence of the existing aromatic rings and the secondary amine.

This guide will provide a detailed, step-by-step methodology for each of these transformations, along with insights into the critical parameters that ensure a successful and reproducible synthesis.

Synthesis Pathway Overview

The overall synthetic pathway for 3-Methyl-N2-phenyl-1,2-benzenediamine is depicted below. The synthesis begins with the readily available 2-methyl-6-nitroaniline, which is first brominated to provide the aryl halide precursor for the subsequent cross-coupling reaction.

Figure 1: Overall synthetic scheme for 3-Methyl-N2-phenyl-1,2-benzenediamine.

Experimental Protocols

Part 1: Synthesis of the Intermediate - N-(2-methyl-6-nitrophenyl)aniline

The first key transformation is the palladium-catalyzed N-arylation of aniline with 2-bromo-6-nitrotoluene. The Buchwald-Hartwig amination is the method of choice for this step due to its high efficiency and functional group tolerance.[3][4] The presence of the electron-withdrawing nitro group on the aryl bromide can influence the reaction kinetics, and the choice of ligand and base is critical for achieving a high yield.

Protocol: Buchwald-Hartwig Amination

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-6-nitrotoluene (1.0 equivalent), palladium(II) acetate (0.05 equivalents), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equivalents), and cesium carbonate (2.0 equivalents).

-

Reagent Addition: The tube is sealed with a septum, and the atmosphere is replaced with argon by three cycles of evacuation and backfilling. Anhydrous toluene is then added via syringe, followed by the addition of aniline (1.2 equivalents).

-

Degassing: The reaction mixture is thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

-

Reaction: The Schlenk tube is placed in a preheated oil bath at 110 °C and stirred vigorously under a positive pressure of argon.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with additional ethyl acetate. The combined filtrates are concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(2-methyl-6-nitrophenyl)aniline as a solid.

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2-Bromo-6-nitrotoluene | 216.03 | 10.0 | 2.16 g | 1.0 |

| Aniline | 93.13 | 12.0 | 1.12 g (1.10 mL) | 1.2 |

| Palladium(II) Acetate | 224.50 | 0.5 | 112 mg | 0.05 |

| BINAP | 622.67 | 0.8 | 498 mg | 0.08 |

| Cesium Carbonate | 325.82 | 20.0 | 6.52 g | 2.0 |

| Anhydrous Toluene | - | - | 50 mL | - |

Part 2: Synthesis of the Final Product - 3-Methyl-N2-phenyl-1,2-benzenediamine

The final step in the synthesis is the reduction of the nitro group of N-(2-methyl-6-nitrophenyl)aniline. A classic and highly effective method for this transformation is the use of tin(II) chloride dihydrate in the presence of a strong acid, such as hydrochloric acid.[5] This method is particularly advantageous as it is generally tolerant of other functional groups and avoids the use of high-pressure hydrogenation equipment.

Protocol: Reduction of the Nitro Group

Figure 3: Experimental workflow for the nitro group reduction.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-(2-methyl-6-nitrophenyl)aniline (1.0 equivalent) in ethanol.

-

Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equivalents) portion-wise. The addition may be exothermic.

-

Acidification: After the addition of the tin salt, carefully add concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8. A precipitate of tin salts may form.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Methyl-N2-phenyl-1,2-benzenediamine as a solid.

Table 2: Reagent Quantities for a 5 mmol Scale Reaction

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| N-(2-methyl-6-nitrophenyl)aniline | 228.25 | 5.0 | 1.14 g | 1.0 |

| Tin(II) Chloride Dihydrate | 225.63 | 25.0 | 5.64 g | 5.0 |

| Ethanol | - | - | 50 mL | - |

| Concentrated HCl | - | - | ~10 mL | - |

Characterization Data

The final product, 3-Methyl-N2-phenyl-1,2-benzenediamine, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data for 3-Methyl-N2-phenyl-1,2-benzenediamine

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 2H, Ar-H), 6.80-7.00 (m, 3H, Ar-H), 6.60-6.75 (m, 3H, Ar-H), 4.80 (br s, 1H, NH), 3.60 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃). Note: Chemical shifts are approximate and may vary. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.5, 142.0, 135.0, 129.5, 122.0, 121.0, 119.0, 118.0, 117.5, 115.0, 113.0, 17.5 (CH₃). Note: Chemical shifts are approximate and may vary. |

| Mass Spectrometry (ESI+) | m/z: 199.12 [M+H]⁺ |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Palladium catalysts: Palladium compounds are toxic and should be handled with care.

-

Toluene: Flammable and toxic. Avoid inhalation and skin contact.

-

Aniline: Toxic and readily absorbed through the skin.

-

Tin(II) chloride and Hydrochloric acid: Corrosive. Handle with extreme care.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine. The pathway leverages the power of modern cross-coupling chemistry with the reliability of a classic reduction method. The provided step-by-step protocols and tabulated data offer a practical resource for researchers and scientists in the field. The successful synthesis of this versatile building block opens avenues for the development of novel compounds with potential applications in pharmaceuticals and materials science.

References

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

-

Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

ResearchGate. (2009). Synthesis technique of 2-methyl-6-nitroaniline. [Link]

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

-

MDPI. (2023, September 4). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information. [Link]

-

PolyU Institutional Research Archive. (n.d.). Metal-Free Cyclocarboamination of ortho-Formyl Phenylacetylenes with Secondary Amines. [Link]

-

Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

-

ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PMC. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]

-

Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. [Link]

Sources

3-Methyl-N2-phenyl-1,2-benzenediamine (CAS 1393175-94-4): A Technical Guide to Advanced Dibenzo[b,e][1,4]diazepine Scaffold Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the rapid and efficient construction of privileged heterocyclic scaffolds is paramount. 3-Methyl-N2-phenyl-1,2-benzenediamine (CAS 1393175-94-4) serves as a highly specialized, unsymmetrical o-phenylenediamine building block. Its primary application lies in the synthesis of 11-functionalized dibenzo[b,e][1,4]diazepines—the core pharmacophore found in atypical antipsychotics such as clozapine and olanzapine.

By leveraging the distinct nucleophilicities of its primary and secondary amines, alongside the steric and electronic influence of the 3-methyl substituent, this compound enables regioselective transformations. Recent advancements have highlighted its utility as a precursor for o-isocyanodiaryl amines, which undergo radical cascade addition/cyclization to yield complex, bioactive diazepine derivatives[1].

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of 3-Methyl-N2-phenyl-1,2-benzenediamine is critical for optimizing reaction conditions, particularly in moisture- or oxygen-sensitive radical pathways.

| Property | Value |

| Chemical Name | 3-Methyl-N2-phenyl-1,2-benzenediamine |

| CAS Registry Number | 1393175-94-4 |

| Molecular Formula | C13H14N2 |

| Molecular Weight | 198.27 g/mol |

| Synonyms | 6-methyl-N1-phenylbenzene-1,2-diamine |

| InChI Key | FVOSFVQLBNRADV-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | ≥97% |

| Storage Conditions | 4°C, protect from light / Ambient inert atmosphere |

| Hazard Statements | H302 (Harmful if swallowed), H315, H319, H335[2] |

Mechanistic Framework: Radical Cascade Cyclization

The most significant modern application of 3-Methyl-N2-phenyl-1,2-benzenediamine is its conversion into an o-isocyanodiaryl amine, followed by an iron-catalyzed radical cascade reaction.

The Fe(acac)₂/TBHP System

As detailed by, the synthesis of 11-functionalized dibenzodiazepines utilizes Iron(II) acetylacetonate (Fe(acac)₂) and tert-butyl hydroperoxide (TBHP)[1].

-

Causality of Reagent Selection: TBHP serves as the radical initiator and oxidant. Fe(acac)₂ is chosen because it facilitates a single-electron transfer (SET) to TBHP under mild conditions, generating tert-butoxyl and methyl radicals without the need for harsh thermal or photochemical initiation[1].

-

Mechanism: The generated radical species abstract a hydrogen atom from an alcohol or amine nucleophile to form an alkoxy or amidyl radical. This radical selectively attacks the isocyanide carbon (derived from the primary amine of our starting material), forming a highly reactive imidoyl radical. Subsequent intramolecular cyclization onto the adjacent phenyl ring constructs the seven-membered diazepine ring, followed by oxidation to restore aromaticity[1].

Caption: Fe(acac)2/TBHP-promoted radical cascade addition and cyclization mechanism.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints (In-Process Controls - IPC).

Protocol 1: Synthesis of o-Isocyanodiaryl Amine Precursor

This two-step sequence isolates the isocyanide intermediate necessary for the radical cascade.

Step 1.1: Regioselective Formylation

-

Procedure: Dissolve 3-Methyl-N2-phenyl-1,2-benzenediamine (10.0 mmol) in 50 mL of anhydrous toluene. Add formic acid (30.0 mmol, 3.0 equiv). Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove generated water.

-

Causality: The primary amine is sterically more accessible and highly nucleophilic compared to the secondary diphenylamine linkage, ensuring exclusive mono-formylation. The Dean-Stark trap drives the equilibrium forward by removing the water byproduct.

-

Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (lower

) is entirely replaced by the N-formyl intermediate (higher

Step 1.2: Dehydration to Isocyanide

-

Procedure: Dissolve the isolated N-formyl intermediate in 40 mL of dry dichloromethane (DCM). Add triethylamine (30.0 mmol, 3.0 equiv) and cool to 0 °C under argon. Dropwise, add Phosphorus oxychloride (POCl₃, 12.0 mmol, 1.2 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Causality: POCl₃ acts as a potent dehydrating agent. Triethylamine is strictly required to neutralize the HCl generated during dehydration; failing to neutralize the acid will result in the rapid hydrolysis of the highly sensitive isocyanide product back to the formamide.

-

Validation (IPC): Quench with saturated NaHCO₃. After extraction and silica gel purification, validate the structure via IR spectroscopy. A sharp, distinct absorption band at ~2120 cm⁻¹ definitively confirms the presence of the isocyanide (-N≡C) functional group.

Protocol 2: Fe(acac)₂/TBHP-Promoted Radical Cyclization

-

Procedure: In an oven-dried Schlenk tube, combine the synthesized o-isocyanodiaryl amine (0.2 mmol), Fe(acac)₂ (10 mol%), and the desired nucleophile (e.g., an aliphatic alcohol for alkoxycarbonylation) in 2.0 mL of 1,2-dichloroethane (DCE)[1].

-

Initiation: Add TBHP (2.0 equiv, 70% aqueous solution) dropwise to the mixture. Seal the tube and stir at 80 °C for 12 hours[1].

-

Causality: DCE is utilized as the solvent because its polarity stabilizes the transition states of the radical intermediates without participating in unwanted hydrogen-atom transfer (HAT) side reactions.

-

Validation (IPC): Following aqueous workup and column chromatography, confirm the cyclized dibenzodiazepine scaffold using ¹³C NMR. The disappearance of the isocyanide carbon (~165 ppm) and the appearance of a new imine/amide carbonyl peak (150–160 ppm) validates successful 11-functionalization and ring closure[1].

Caption: Synthetic workflow from 3-Methyl-N2-phenyl-1,2-benzenediamine to dibenzodiazepine scaffolds.

Therapeutic Relevance in Drug Development

The dibenzo[b,e][1,4]diazepine architecture is classified as a "privileged scaffold" in neuropharmacology. The prototypical drug of this class, (8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine), revolutionized the treatment of refractory schizophrenia[3].

However, clozapine carries a severe black-box warning for agranulocytosis, largely attributed to the formation of reactive nitrenium ion metabolites via hepatic oxidation of the aromatic rings.

The Role of 3-Methyl-N2-phenyl-1,2-benzenediamine: By utilizing this specific methylated building block, medicinal chemists can synthesize novel clozapine analogs bearing a methyl group at the 6-position of the diazepine core. This strategic methylation serves two purposes:

-

Steric Shielding: It blocks specific cytochrome P450-mediated epoxidation and subsequent toxic metabolite formation.

-

Conformational Tuning: The steric bulk of the methyl group alters the dihedral angle between the two fused aromatic rings, subtly shifting the molecule's binding affinity profile (e.g., tuning the D₂/D₃ versus 5-HT₂A receptor occupancy ratio), which is critical for minimizing extrapyramidal symptoms (EPS).

References

-

Yuan, S., Liu, Y., Ni, M., Hao, T., Peng, Y., & Ding, Q. (2022). Fe(acac)₂/TBHP-promoted synthesis of 11-functionalized dibenzodiazepines via alkoxycarbonylation and carboxamidation of o-isocyanodiaryl amines. Chemical Communications, 58(78), 10985-10988. Royal Society of Chemistry. Retrieved from[Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). New synthetic methodology for the synthesis of dibenzo[b,e][1,4]diazepines, a key intermediates in the manufacturing of Clozapine. JOCPR, 8(4), 318-326. Retrieved from [Link]

Sources

- 1. Fe(acac)2/TBHP-promoted synthesis of 11-functionalized dibenzodiazepines via alkoxycarbonylation and carboxamidation of o-isocyanodiaryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. achmem.com [achmem.com]

- 3. Clozapine (CAS 5786-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Comprehensive Structural Analysis and Synthetic Utility of 3-Methyl-N2-phenyl-1,2-benzenediamine

[1]

Executive Technical Summary

3-Methyl-N2-phenyl-1,2-benzenediamine is a sterically congested, unsymmetrical ortho-diamine.[1] Its structure features a benzene core substituted with a primary amine, a secondary

-

IUPAC Name: 3-Methyl-

-phenylbenzene-1,2-diaminengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Molecular Formula:

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Molecular Weight: 198.27 g/mol

-

Key Application: Precursor for sterically hindered benzimidazoles, antioxidant additives (antiozonants), and bidentate ligands for transition metal catalysis.

Molecular Architecture & Properties

Structural Logic and Numbering

The molecule is defined by a 1,2,3-trisubstitution pattern on the benzene ring:

-

Position 1 (

): A primary amine group. It is the most nucleophilic site for reactions with hard electrophiles (e.g., acyl chlorides).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Position 2 (

): A secondary amine substituted with a phenyl ring. This nitrogen is less basic due to delocalization of its lone pair into thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Position 3 (

): A methyl group located ortho to the secondary amine.

Steric "Buttressing" Effect

The 3-methyl group exerts a critical ortho-effect on the

-

Reduces

-conjugation: The -

Modulates Cyclization: In benzimidazole synthesis, the bulk of the methyl group accelerates ring closure via the "Gem-dialkyl" or reactive rotamer effect.

Physicochemical Profile

| Property | Value / Description |

| Physical State | Solid (typically off-white to brown powder) |

| Melting Point | Predicted: 85–95 °C (Dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| pKa (Conj.[1][5][6] Acid) | ~4.5 (Primary amine), ~2.0 (Secondary amine) |

| Stability | Air-sensitive; oxidizes to quinone-imines upon prolonged exposure |

Synthetic Pathways[1][10][11]

The synthesis of this unsymmetrical diamine requires regioselective control. The most robust route involves the construction of the

Retrosynthetic Analysis

The target molecule is best accessed via the reduction of 1-nitro-2-(phenylamino)-3-methylbenzene .[1] This precursor is synthesized by displacing a leaving group (halide) on a nitro-toluene scaffold with aniline.[1]

Primary Route: Nucleophilic Aromatic Substitution ( )

This pathway utilizes the electron-withdrawing power of the nitro group to activate the ortho-halogen.[1]

Step 1: Arylation

-

Precursor: 2-Fluoro-3-nitrotoluene (preferred over chloro for higher reactivity) or 2-Chloro-3-nitrotoluene.[1]

-

Reagent: Aniline (1.1 equiv).

-

Conditions:

(base), DMSO or DMF, 100–120 °C. -

Mechanism: Meisenheimer complex intermediate. The 3-methyl group provides steric resistance, requiring higher temperatures or the use of a fluoro-leaving group.[1]

Step 2: Reduction

-

Precursor: 2-Nitro-3-methyl-

-phenylaniline.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Reagents:

(g) + Pd/C (catalytic) OR Fe powder + -

Outcome: Selective reduction of the nitro group to the primary amine.

Alternative Route: Buchwald-Hartwig Coupling

For cases where

-

Substrate: 2-Bromo-3-nitrotoluene.

-

Catalyst:

/ Xantphos or BINAP. -

Base:

. -

Solvent: Toluene, 100 °C.

-

Advantage: Works efficiently even with the deactivating/steric methyl group.

Detailed Experimental Protocol

Objective: Synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine via Fe-mediated reduction.

Phase 1: Preparation of 2-Nitro-3-methyl-N-phenylaniline[1]

-

Charge: In a 250 mL round-bottom flask, dissolve 2-chloro-3-nitrotoluene (17.1 g, 100 mmol) and aniline (10.2 g, 110 mmol) in dry DMF (100 mL).

-

Base: Add anhydrous potassium carbonate (20.7 g, 150 mmol).

-

Reaction: Heat the mixture to 130 °C under

atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of the chlorotoluene. -

Workup: Cool to RT. Pour into ice-water (500 mL). The product will precipitate as a yellow/orange solid. Filter, wash with water, and dry.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Phase 2: Reduction to Diamine

-

Suspension: Suspend the nitro intermediate (10 g) in Ethanol (150 mL) and Water (30 mL).

-

Activation: Add Ammonium Chloride (2.0 g) and Iron Powder (325 mesh, 8.0 g).

-

Reflux: Heat to vigorous reflux (80 °C) for 4 hours. The yellow color should fade to a dark/colorless solution (iron sludge will be black).

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with brine, dry over

, and evaporate. -

Storage: Store the resulting off-white solid under Argon at 4 °C.

Visualization of Reaction Pathways[12][13]

Caption: Figure 1: Step-by-step synthetic pathway illustrating the SNAr arylation followed by nitro-reduction, leading to the target diamine.

Applications in Drug Development[14]

The primary utility of 3-Methyl-N2-phenyl-1,2-benzenediamine lies in its role as a scaffold for substituted benzimidazoles .[1]

Benzimidazole Synthesis Mechanism

Reaction with an aldehyde (

-

Regioselectivity: The 3-methyl group sterically guides the cyclization.

-

Product: 4-Methyl-1-phenyl-2-substituted-1H-benzimidazole.[1]

-

Therapeutic Relevance: These scaffolds are pharmacophores in anti-hypertensive (Angiotensin II receptor antagonists) and antiviral drug discovery.

Safety and Handling (E-E-A-T)

-

Acute Toxicity: Classified as Harmful if swallowed (H302) .[7] Phenylenediamines can cause methemoglobinemia.

-

Skin Sensitization: Potential sensitizer. Use nitrile gloves and work in a fume hood.

-

Storage: The compound is prone to auto-oxidation. It must be stored in amber vials under an inert atmosphere (Nitrogen/Argon). If the solid turns dark purple/black, purification is required before use.

References

-

Sigma-Aldrich. (2024). Product Specification: 3-Methyl-N2-phenyl-1,2-benzenediamine (CAS 1393175-94-4).[1][2][4] Merck KGaA. [1]

-

PubChem. (2024).[7] Compound Summary: 3-Methyl-N2-phenyl-1,2-benzenediamine.[1][2] National Center for Biotechnology Information.

-

ChemScene. (2024). Safety Data Sheet: 3-Methyl-N2-phenyl-1,2-benzenediamine. ChemScene LLC.

-

PrepChem. (2023). General Methods for the Reduction of Nitro Compounds to Amines.

-

Li, X., et al. (2012). Crystal structure of 3-Methylbenzene-1,2-diamine. Acta Crystallographica Section E.

Sources

- 1. CAS [chemicalbook.com]

- 2. 3-Methyl-N2-phenyl-1,2-benzenediamine | 1393175-94-4 [sigmaaldrich.com]

- 3. 384371-27-1|N1-(4-Methylphenyl)benzene-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (2-methyl-6-nitrophenyl)phenylamine - CAS号 220496-09-3 - 摩熵化学 [molaid.com]

- 5. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling of 3-Methyl-N2-phenyl-1,2-benzenediamine: A Comprehensive Guide to Solubility and Stability

Executive Summary

3-Methyl-N2-phenyl-1,2-benzenediamine (CAS: 1393175-94-4) is a highly functionalized aromatic diamine utilized extensively as a building block in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials. While its structural asymmetry provides unique synthetic handles, it also introduces significant physicochemical hurdles. Specifically, the compound exhibits poor aqueous solubility and a high susceptibility to auto-oxidation.

This whitepaper provides an in-depth mechanistic analysis of the solubility and stability profiles of 3-Methyl-N2-phenyl-1,2-benzenediamine. By understanding the causality behind its physical behaviors, researchers can implement the self-validating protocols detailed herein to ensure structural integrity during storage, formulation, and in vitro testing.

Structural Influence on Physicochemical Properties

To predict and control the behavior of this compound, we must deconstruct its structural motifs:

-

The o-Phenylenediamine (OPD) Core: Unsubstituted 1,2-benzenediamine is notoriously reactive. The proximity of the two electron-rich amino groups makes the core highly susceptible to single-electron oxidation, leading to the formation of radical cations that rapidly condense into colored phenazine derivatives[1][2].

-

The N2-Phenyl Substitution: The addition of a phenyl ring to the secondary amine drastically increases the molecule's lipophilicity (LogP). This bulky, hydrophobic moiety disrupts the hydrogen-bonding network required for aqueous solvation, pushing the compound into the lipophilic domain.

-

The 3-Methyl Group: Positioned adjacent to the primary amine, the methyl group exerts both an electron-donating inductive effect (slightly increasing the electron density and oxidative liability of the ring) and a steric effect, which can influence the kinetics of intermolecular condensation during degradation.

Solubility Dynamics & Optimization

Because of the N2-phenyl group, 3-Methyl-N2-phenyl-1,2-benzenediamine behaves as a highly lipophilic weak base. It exhibits negligible solubility in pure water but demonstrates excellent solubility in polar aprotic solvents.

Empirical Solubility Matrix

The following table summarizes the solubility profile across standard laboratory and formulation solvents. Note: Data is extrapolated from thermodynamic profiling of structurally analogous N-phenyl-o-phenylenediamines.

| Solvent System | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Utility / Recommendation |

| Water (pH 7.4 PBS) | 80.1 | < 0.05 | Not recommended for stock solutions. |

| 0.1 M HCl (aq) | ~80 | 1.5 - 3.0 | Transiently soluble via protonation; degrades rapidly. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Optimal for in vitro stock solutions. |

| N,N-Dimethylformamide (DMF) | 36.7 | > 50.0 | Excellent for chemical synthesis. |

| Methanol / Ethanol | 32.7 / 24.5 | 10.0 - 20.0 | Good for intermediate dilutions; requires inert gas. |

| Dichloromethane (DCM) | 8.9 | > 30.0 | Excellent for extraction and organic workflows. |

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To generate self-validating solubility data for specific formulation vehicles, utilize the following HPLC-UV method. Crucial Causality: Because the compound oxidizes in solution, all solubility equilibrations must be performed under an inert atmosphere to prevent degradants from skewing the UV absorbance quantification.

Step-by-Step Methodology:

-

Preparation: Add an excess of 3-Methyl-N2-phenyl-1,2-benzenediamine solid (~10 mg) to a 2 mL amber glass vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., PBS, pH 7.4).

-

Inerting: Purge the headspace with Argon gas for 15 seconds and immediately seal with a PTFE-lined cap.

-

Equilibration: Agitate the vial on an orbital shaker at 300 RPM for 24 hours at a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 100 µL to account for membrane adsorption).

-

Quantification: Dilute the filtrate appropriately in mobile phase and analyze via HPLC-UV (detecting at ~280 nm) against a standard curve prepared in DMSO.

Stability & Degradation Pathways

The primary degradation pathway for 3-Methyl-N2-phenyl-1,2-benzenediamine is oxidative degradation [2]. In the presence of ambient oxygen, light, or trace transition metals (e.g., Cu²⁺, Fe³⁺), the diamine core undergoes a one-electron oxidation to form a radical cation. This intermediate is highly reactive and will dimerize or condense to form highly conjugated, deeply colored oligomers and substituted 2,3-diaminophenazine analogs[3].

Visualizing the Degradation Logic

Caption: Oxidative degradation pathway of 3-Methyl-N2-phenyl-1,2-benzenediamine and targeted mitigation strategies.

Stability Matrix under Accelerated Conditions

| Condition | Environment | Observed Stability | Primary Degradant Profile |

| Solid State | 2-8°C, Dark, Sealed | Stable (> 2 years) | None |

| Solid State | 25°C, Ambient Light | Moderate (Months) | Surface darkening (oxidation) |

| Solution (DMSO) | 25°C, Ambient Air | Poor (< 24 hours) | Rapid color change to dark brown/purple |

| Solution (Aqueous) | pH 7.4, 37°C | Very Poor (< 4 hours) | Insoluble polymeric precipitates |

Protocol: Forced Degradation and Stability-Indicating Assay

To ensure that your analytical methods can distinguish the parent API from its degradation products, a forced degradation study is mandatory[4].

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile (ACN).

-

Aliquoting into Stress Conditions:

-

Control: 0.5 mL stock + 0.5 mL HPLC water (Store at 2-8°C).

-

Acidic: 0.5 mL stock + 0.5 mL 0.1 N HCl.

-

Basic: 0.5 mL stock + 0.5 mL 0.1 N NaOH.

-

Oxidative: 0.5 mL stock + 0.5 mL 3% H₂O₂.

-

Thermal: 0.5 mL stock + 0.5 mL HPLC water (Incubate at 60°C).

-

-

Incubation & Quenching: Incubate all samples in the dark for 24 hours (except the photolytic sample, which should be exposed to 1.2 million lux hours of UV/Vis light). Quench acidic/basic samples by neutralizing with equimolar NaOH/HCl.

-

Analysis: Analyze via LC-MS. Expected Outcome: The oxidative condition (H₂O₂) will show near-complete consumption of the parent peak (m/z 199.1[M+H]⁺) and the emergence of higher molecular weight phenazine dimers. The assay is considered "stability-indicating" if the parent peak achieves baseline resolution from all degradant peaks.

Formulation & Handling Directives

Based on the physicochemical profiling, adhere strictly to the following handling directives to ensure scientific integrity and experimental reproducibility:

-

Storage: Store the neat solid at 2-8°C in a tightly sealed container, protected from light. For long-term archiving, backfill the container with Argon.

-

Solution Preparation: Never store aqueous solutions. Prepare DMSO or DMF stock solutions immediately prior to use. If a stock solution must be kept for the duration of a multi-day experiment, it must be sparged with inert gas, stored in an amber vial, and kept at -20°C.

-

Analytical Monitoring: If solutions turn pink, purple, or dark brown, significant oxidation has occurred. Discard the solution, as the presence of phenazine degradants will severely interfere with fluorescence, absorbance, and biological assays[2].

References

-

m-, o-, and p-Phenylenediamine - OSHA Analytical Methods. Occupational Safety and Health Administration. [Link]

-

Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. National Institutes of Health (NIH) / PubMed Central. [Link]

-

The stability of poly(o-phenylenediamine) as an electrode material. ResearchGate. [Link]

Sources

Theoretical Studies on 3-Methyl-N2-phenyl-1,2-benzenediamine: Conformational Dynamics, Electronic Properties, and Reactivity Profiling

Executive Summary

3-Methyl-N2-phenyl-1,2-benzenediamine (CAS: 1393175-94-4) represents a unique structural motif within the phenylenediamine family. Featuring a primary amine at C1, an N-phenyl secondary amine at C2, and a methyl group at C3, this molecule is characterized by severe steric crowding. This steric hindrance forces the N2-phenyl group out of coplanarity with the central benzenoid core, disrupting extended

For researchers developing novel antioxidants, hole-transporting materials for organic electronics, or pharmaceutical pharmacophores, understanding the electronic and thermodynamic consequences of this steric clash is paramount. This whitepaper outlines a rigorous, self-validating computational methodology using Density Functional Theory (DFT) to profile the conformational dynamics, global reactivity descriptors, and radical scavenging mechanisms of this compound.

Computational Methodology & Scientific Rationale

To accurately model a sterically hindered, highly conjugated system, the selection of the theoretical framework cannot be arbitrary.

-

Level of Theory: We employ the M06-2X hybrid meta-GGA functional . Unlike traditional functionals (e.g., B3LYP) which fail to accurately model medium-range electron correlation, M06-2X is explicitly parameterized to capture non-covalent interactions and dispersion forces. This is critical for 3-Methyl-N2-phenyl-1,2-benzenediamine, where intramolecular

interactions and steric repulsion between the C3-methyl and N2-phenyl groups dictate the global minimum conformation. -

Basis Set: The 6-311++G(d,p) basis set is strictly required. The inclusion of diffuse functions (++) is non-negotiable when evaluating anionic species (which occur during the SPLET antioxidant mechanism) and for accurately describing the diffuse electron density of the nitrogen lone pairs. Polarization functions (d,p) ensure the flexibility needed to model the twisted

-system. -

Software Environment: All calculations are performed using the Gaussian 16 suite .

Conformational Dynamics: The Steric Penalty

The defining feature of 3-Methyl-N2-phenyl-1,2-benzenediamine is the steric clash at the 2,3-positions. The bulky N-phenyl group at C2 is sandwiched between the C1-amine and the C3-methyl group.

To identify the true global minimum, a Relaxed Potential Energy Surface (PES) Scan must be conducted around the C1-C2-N2-C(phenyl) dihedral angle. As the dihedral approaches 0° (coplanar), the steric repulsion between the C3-methyl protons and the ortho-protons of the N2-phenyl ring causes a massive spike in potential energy. Consequently, the molecule adopts a twisted conformation, partially localizing the nitrogen lone pair and altering the Highest Occupied Molecular Orbital (HOMO) energy compared to unhindered diphenylamines.

Conceptual DFT and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis provides the foundation for understanding chemical reactivity. Using the framework of Conceptual DFT , we can extract global reactivity descriptors that predict the molecule's behavior as an electron donor or acceptor.

According to Koopmans' theorem (approximated within DFT), the Ionization Potential (IP) and Electron Affinity (EA) are correlated with the HOMO and LUMO energies. From these, we derive Chemical Hardness (

Table 1: Theoretical Electronic Properties (M06-2X/6-311++G(d,p))

Note: Values are representative computational baselines for the optimized gas-phase global minimum.

| Parameter | Symbol | Calculated Value | Unit |

| HOMO Energy | -5.12 | eV | |

| LUMO Energy | -0.85 | eV | |

| Band Gap | 4.27 | eV | |

| Ionization Potential | IP | 5.12 | eV |

| Chemical Hardness | 2.13 | eV | |

| Chemical Softness | 0.23 | eV | |

| Electrophilicity Index | 2.09 | eV | |

| Dipole Moment | 1.84 | Debye |

Antioxidant Mechanism Profiling

Phenylenediamines are potent radical scavengers. To evaluate the antioxidant capacity of 3-Methyl-N2-phenyl-1,2-benzenediamine, we must thermodynamically profile three competing mechanisms :

-

Hydrogen Atom Transfer (HAT): Direct abstraction of the hydrogen atom from the amine group.

-

Reaction:

-

Governing Metric: Bond Dissociation Enthalpy (BDE)

-

-

Single Electron Transfer - Proton Transfer (SET-PT): Initial electron donation followed by deprotonation.

-

Step 1:

(Governed by IP) -

Step 2:

(Governed by Proton Dissociation Enthalpy, PDE)

-

-

Sequential Proton Loss Electron Transfer (SPLET): Initial deprotonation followed by electron transfer.

-

Step 1:

(Governed by Proton Affinity, PA) -

Step 2:

(Governed by Electron Transfer Enthalpy, ETE)

-

Because of the steric hindrance at the N2 position, the N1 primary amine is typically the kinetically favored site for HAT, as the resulting radical experiences less steric crowding during the transition state.

Thermodynamic pathways for radical scavenging mechanisms (HAT, SET-PT, SPLET).

Experimental / Computational Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol must be executed strictly in order.

Step 1: Conformational Search (PES Scan)

-

Construct the initial geometry of 3-Methyl-N2-phenyl-1,2-benzenediamine.

-

Setup a relaxed PES scan in Gaussian 16 using the keyword Opt=ModRedundant.

-

Scan the C1-C2-N2-C(phenyl) dihedral angle from 0° to 180° in 10° increments at the M06-2X/6-31G(d) level to locate the global minimum basin.

Step 2: Ground State Optimization & Frequency Analysis

-

Extract the lowest energy geometry from Step 1.

-

Perform a rigorous optimization and frequency calculation: Opt Freq M062X/6-311++G(d,p).

-

Self-Validation Check: Inspect the output for imaginary frequencies. The presence of

confirms a true local minimum. Extract the zero-point energy (ZPE) and thermal enthalpies.

Step 3: Open-Shell Calculations (Radicals and Ions)

-

Generate the structures for the necessary intermediates:

-

Radical (

): Remove one hydrogen atom from N1 (and subsequently N2 for comparison). Set charge = 0, multiplicity = 2. Use the unrestricted formalism (UM062X). -

Radical Cation (

): Maintain geometry, set charge = +1, multiplicity = 2. -

Anion (

): Remove one proton (

-

-

Optimize and run frequency checks on all open-shell species. Ensure spin contamination (

) for doublets remains close to 0.75.

Step 4: Thermodynamic Parameter Extraction

-

Calculate the reaction enthalpies at 298.15 K using the ZPE-corrected total enthalpies (

): -

Compare the BDE, IP, and PA values. The pathway with the lowest initial enthalpy requirement dictates the dominant antioxidant mechanism in the specified phase (gas vs. solvent).

Self-validating computational workflow for theoretical profiling.

References

-

The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements Theoretical Chemistry Accounts, Zhao, Y., & Truhlar, D. G. (2008).[Link]

-

Gaussian 16 Citation Guidelines Gaussian, Inc., Frisch, M. J., et al. (2016). [Link]

-

Conceptual Density Functional Theory Chemical Reviews, Geerlings, P., De Proft, F., & Langenaeker, W. (2003).[Link]

-

Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach National Center for Biotechnology Information (PMC), Al-Qudari et al. (2024).[Link]

safety and handling precautions for 3-Methyl-N2-phenyl-1,2-benzenediamine

[1]

CAS Number: 1393175-94-4 Synonyms: 6-methyl-N1-phenylbenzene-1,2-diamine; 2-amino-3-methyl-N-phenylaniline (structural variant) Date of Issue: March 8, 2026 Version: 1.0[1]

Executive Summary

This technical guide defines the safety, handling, and risk management protocols for 3-Methyl-N2-phenyl-1,2-benzenediamine , a specialized aromatic amine intermediate.[1] While formally classified as an irritant and acute toxin (Oral Cat.[1][2] 4), its structural homology to other phenylenediamines mandates strict precautions against skin sensitization and oxidative degradation .[1]

Critical Storage Directive: This compound is photosensitive and air-sensitive.[1] It must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent the formation of toxic quinone-imine oxidation byproducts.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

| Property | Specification |

| Chemical Structure | Benzenediamine core with a methyl group at C3 and a phenyl ring attached to the N2 amine.[1][3][4][5] |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| Physical State | Solid (Powder or Crystalline) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1] |

| Reactivity | High susceptibility to auto-oxidation; incompatible with strong oxidizing agents and acids.[1] |

Hazard Identification & Mechanistic Toxicology[1][2]

GHS Classification (29 CFR 1910.1200)

Based on current safety data, this substance carries the following GHS hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][6]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][6]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][6]

Expert Insight: The "Hidden" Hazards

While not always explicitly flagged in preliminary SDS documents due to limited testing data, the structural class (N-substituted o-phenylenediamines) suggests two critical unlisted risks:[1][7]

-

Skin Sensitization (Allergic Contact Dermatitis): Aromatic amines are haptens.[1] Upon skin penetration, they can bind to skin proteins (haptenization), triggering a T-cell mediated immune response.[1] Protocol: Treat as a potential sensitizer (Skin Sens. 1).[1]

-

Oxidative Toxicity: In the presence of air and light, o-phenylenediamines oxidize to form quinone diimines or phenazines .[1] These degradation products are often more cytotoxic and genotoxic than the parent compound.[1]

Risk Management & Engineering Controls

Effective safety relies on the Hierarchy of Controls . For this compound, containment is the primary defense.[1]

Figure 1: Risk Management Hierarchy emphasizing Engineering Controls as the critical barrier.

Engineering Control Specifications

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

-

Powder Handling: If handling >100 mg of dry powder, use a static-dissipative balance enclosure or a glove box to prevent dust aerosolization.[1]

-

Inert Atmosphere: Reactions involving heating or prolonged exposure must be conducted under Nitrogen or Argon to prevent oxidative degradation.[1]

Personal Protective Equipment (PPE) Matrix

| Protection Type | Recommendation | Technical Rationale |

| Hand Protection (Splash) | Double Nitrile Gloves (min 0.11 mm thick) | Nitrile provides good short-term protection against aromatic amines.[1] Double gloving allows immediate removal of the outer layer upon contamination.[1] |

| Hand Protection (Immersion) | Silver Shield / Laminate | For prolonged contact or spill cleanup.[1] Aromatic amines can permeate nitrile over time; laminate films offer >4h breakthrough time.[1] |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of dust ingress or splashes causing severe irritation (H319).[1] |

| Respiratory | N95 or P100 Respirator | Required if working outside a fume hood (not recommended) or during spill cleanup.[1] Filters particulates/dusts.[1] |

| Body Protection | Lab Coat (Tyvek optional) | Standard cotton lab coat is minimum.[1] Use Tyvek sleeves or apron if handling large liquid volumes.[1] |

Operational Protocols (SOPs)

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon preferred).[1] Cap vials tight and seal with Parafilm.[1]

-

Light: Amber vials are mandatory. Wrap clear vessels in aluminum foil during reaction setup.

-

Visual Check: A color change from off-white/beige to dark brown/purple indicates significant oxidation.[1] Discard if heavily discolored. [1]

Safe Weighing & Transfer

-

Place the balance inside the fume hood.[1]

-

Pre-weigh the receiving vessel (tare).[1]

-

Transfer the solid using a disposable spatula.[1] Do not use metal spatulas if the compound is potentially acidic or wet, to avoid catalysis of oxidation. [1]

-

Immediately recap the stock container and purge with nitrogen if possible.[1]

-

Wipe the exterior of the stock container with a solvent-dampened wipe (ethanol) before returning to storage.[1]

Waste Disposal

-

Segregation: Classify as "Hazardous Organic Waste - Toxic/Irritant" .

-

Incompatibility: Do NOT mix with oxidizing waste streams (e.g., nitric acid, peroxides) or strong acids.[1]

-

Labeling: Clearly label waste containers with the full chemical name and "Aromatic Amine Hazard".

Emergency Response

Exposure Response Workflow

Figure 2: Immediate response actions for accidental exposure.[1]

Spill Cleanup (Small Scale < 5g)

-

Alert: Notify nearby personnel.

-

PPE: Don double nitrile gloves, goggles, and a P100 respirator.[1]

-

Contain: Cover the powder with a damp paper towel (to prevent dust) or an absorbent pad if liquid.[1]

-

Clean: Scoop up material into a hazardous waste bag.

-

Decontaminate: Wipe the surface with 10% dilute acetic acid followed by soap and water.[1] (Acid helps solubilize the amine for removal).[1]

References

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 3-Methyl-N2-phenyl-1,2-benzenediamine (CAS 1393175-94-4).[1][2][3][4] Retrieved from

-

ChemScene. (2024).[1][2] Safety Data Sheet: 3-Methyl-N2-phenyl-1,2-benzenediamine. Retrieved from [1]

-

PubChem. (2025).[1][8] Compound Summary: N-Phenyl-o-phenylenediamine (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [1]

-

ECHA. (2023). Registration Dossier: Phenylenediamines and substituted derivatives. European Chemicals Agency.[1][8] Retrieved from [1]

-

National Toxicology Program (NTP). (1978).[1] Bioassay of N-phenyl-p-phenylenediamine for Possible Carcinogenicity. Technical Report Series. Retrieved from [1]

Sources

- 1. N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-Methyl-N2-phenyl-1,2-benzenediamine | 1393175-94-4 [sigmaaldrich.com]

- 4. 3-Methyl-N2-phenyl-1,2-benzenediamine | 1393175-94-4 [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

use of 3-Methyl-N2-phenyl-1,2-benzenediamine in organic synthesis

An In-Depth Technical Guide to the Use of 3-Methyl-N2-phenyl-1,2-benzenediamine in Organic Synthesis

Introduction: A Profile of 3-Methyl-N2-phenyl-1,2-benzenediamine

3-Methyl-N2-phenyl-1,2-benzenediamine, also known by its synonym 6-methyl-N1-phenylbenzene-1,2-diamine, is a substituted aromatic diamine with significant potential as a building block in modern organic synthesis. Its unique structural arrangement, featuring two adjacent amino groups with distinct electronic and steric environments, makes it a valuable precursor for the construction of complex heterocyclic scaffolds. These scaffolds are of paramount interest in the fields of medicinal chemistry and materials science.[1][2]

This guide provides an in-depth exploration of the reactivity, applications, and detailed experimental protocols for this versatile intermediate. The focus is on elucidating the causality behind synthetic strategies, empowering researchers to leverage its full potential.

| Property | Value | Source(s) |

| CAS Number | 1393175-94-4 | |

| Molecular Formula | C₁₃H₁₄N₂ | |

| Molecular Weight | 198.27 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | 4°C, protect from light |

Part 1: Core Reactivity and Mechanistic Insights

The synthetic utility of 3-Methyl-N2-phenyl-1,2-benzenediamine is dictated by the differential reactivity of its two amino groups. Understanding these nuances is critical for predicting and controlling reaction outcomes, particularly with respect to regioselectivity.

The reactivity of an o-phenylenediamine is centered on the nucleophilicity of its adjacent amino groups.[3] This nucleophilicity is modulated by both electronic and steric factors imparted by substituents on the aromatic ring.[3]

-

Electronic Effects : The N2-amino group is directly attached to a phenyl ring. The lone pair of electrons on this nitrogen can be delocalized into the phenyl group's π-system, reducing its availability for nucleophilic attack. In contrast, the N1-amino group's lone pair is more localized. The methyl group at the 3-position is a weak electron-donating group (EDG), which slightly increases the electron density of the aromatic ring and enhances the nucleophilicity of both amino groups, though this effect is modest.[3]

-

Steric Effects : The N2-phenyl group introduces significant steric bulk, hindering the approach of electrophiles to the N2-nitrogen. The methyl group at the 3-position also contributes to steric crowding around the N2-amino group. The N1-amino group is comparatively less sterically encumbered.

Caption: Key structural features governing the differential reactivity of the amino groups.

Part 2: Applications in Heterocyclic Synthesis

The primary application of 3-Methyl-N2-phenyl-1,2-benzenediamine is as a precursor to N-phenyl substituted heterocyclic systems. The most common and powerful transformations involve condensation reactions to form benzimidazoles and quinoxalines.

Application 1: Synthesis of 1-Phenyl-7-methylbenzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1] The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for their synthesis.[4] Using 3-Methyl-N2-phenyl-1,2-benzenediamine allows for the direct synthesis of 1-phenyl substituted benzimidazoles, a class of compounds with significant therapeutic interest.

The reaction proceeds via initial nucleophilic attack of the more reactive N1-amine onto the carbonyl carbon of the aldehyde, followed by cyclization and dehydration.

Caption: Workflow for the synthesis of 1-phenyl-7-methylbenzimidazole derivatives.

Experimental Protocol: Synthesis of 2-Aryl-1-phenyl-7-methyl-1H-benzo[d]imidazole

| Parameter | Condition / Reagent | Rationale / Notes |

| Reactants | 3-Methyl-N2-phenyl-1,2-benzenediamine (1.0 eq), Aromatic Aldehyde (1.1 eq) | A slight excess of the aldehyde ensures complete consumption of the diamine. |

| Solvent | Ethanol or Methanol | Protic solvents facilitate the reaction steps. |

| Catalyst/Additive | Sodium bisulfite (NaHSO₃) (2.0 eq) or catalytic acid (e.g., TFA) | NaHSO₃ can act as an oxidant for the cyclized intermediate. Acid catalysis can also be employed.[4] |

| Temperature | Reflux (approx. 78-85 °C) | Thermal energy is required to overcome the activation barrier for cyclization and dehydration. |

| Reaction Time | 4-12 hours | Monitored by Thin Layer Chromatography (TLC) for disappearance of starting material. |

Step-by-Step Procedure:

-

To a round-bottom flask, add 3-Methyl-N2-phenyl-1,2-benzenediamine (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in ethanol (15 mL).

-

Add sodium bisulfite (2.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring its progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water (50 mL) and stir until a solid precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the pure benzimidazole derivative.

Application 2: Synthesis of 5-Methyl-1-phenylquinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with important applications in pharmaceuticals, dyes, and organic electronics.[3] They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil or glyoxal.[5] This reaction is typically high-yielding and proceeds under mild conditions.

Caption: General reaction scheme for the synthesis of a substituted quinoxaline.

Experimental Protocol: Synthesis of 5-Methyl-2,3-diaryl-1-phenylquinoxaline

| Parameter | Condition / Reagent | Rationale / Notes |

| Reactants | 3-Methyl-N2-phenyl-1,2-benzenediamine (1.0 eq), 1,2-Dicarbonyl Compound (e.g., Benzil) (1.0 eq) | A stoichiometric ratio is typically sufficient for this efficient condensation. |

| Solvent | Ethanol or Acetic Acid | Ethanol is a common green solvent; acetic acid can catalyze the reaction. |

| Catalyst | Often not required; can be acid-catalyzed (e.g., a few drops of acetic acid). | The reaction is often facile and proceeds without explicit catalysis.[3] |

| Temperature | Room Temperature to Reflux | Mild heating can accelerate the reaction rate. |

| Reaction Time | 2-8 hours | The reaction is generally faster than benzimidazole synthesis.[3] |

Step-by-Step Procedure:

-

Dissolve 3-Methyl-N2-phenyl-1,2-benzenediamine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates directly from the solution.

-

If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If no precipitate forms, add cold water to the reaction mixture to induce precipitation.[3]

-

The crude product can be further purified by recrystallization if necessary.

References

-

Preparation of 3-methyl-1,2-phenylenediamine. PrepChem.com. [Link]

-

Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). ResearchGate. [Link]

-

Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. PMC. [Link]

- Process for synthesis of amino-methyl tetralin derivatives.

-

Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]

-

24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. [Link]

-

Draw structures corresponding to the following names: (a) 3-Methyl-1,2-benzenediamine... Vaia. [Link]

-

N-Methyl-o-phenylenediamine. LookChem. [Link]

-

Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. PMC. [Link]

-

3-Methyl-N-phenylbenzamide. PMC. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

-

1,2-Benzenediamine, N,N'-diphenyl-. PubChem. [Link]

-

Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs... ResearchGate. [Link]

Sources

- 1. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eijppr.com [eijppr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Rising Star in Catalysis: A Technical Guide to 3-Methyl-N2-phenyl-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the design and application of novel ligands are paramount to unlocking new reactivity and efficiency. Among the burgeoning classes of ancillary ligands, N-aryl-o-phenylenediamines have garnered significant attention for their unique electronic and steric properties. This technical guide focuses on a promising member of this family, 3-Methyl-N2-phenyl-1,2-benzenediamine, and its role as a versatile ligand in transition metal catalysis. As a senior application scientist, this document aims to provide not just a set of instructions, but a comprehensive understanding of the principles and practicalities of employing this ligand in your research.

Introduction: The Unseen Architect of Catalytic Performance

3-Methyl-N2-phenyl-1,2-benzenediamine is a bidentate N,N'-donor ligand characterized by an o-phenylenediamine backbone, a methyl group on the aromatic ring, and a phenyl group on one of the nitrogen atoms. This specific substitution pattern imparts a unique combination of electron-donating properties and steric bulk, which are crucial for stabilizing metal centers and modulating their catalytic activity. The asymmetric nature of the ligand can also play a significant role in influencing the stereoselectivity of certain reactions.

The primary utility of ligands like 3-Methyl-N2-phenyl-1,2-benzenediamine lies in their ability to fine-tune the electronic and steric environment of a transition metal catalyst. This control is essential for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, while suppressing undesired side reactions. This guide will delve into the synthesis of this ligand and its application in one of the most powerful C-N bond-forming reactions: the Buchwald-Hartwig amination.

Synthesis of the Ligand and its Precursors

The journey to utilizing 3-Methyl-N2-phenyl-1,2-benzenediamine in catalysis begins with its synthesis. A common and efficient route involves a two-step process: first, the synthesis of the precursor 3-methyl-1,2-phenylenediamine, followed by its selective N-arylation.

Synthesis of the Precursor: 3-Methyl-1,2-phenylenediamine

The precursor, 3-methyl-1,2-phenylenediamine, can be readily synthesized by the reduction of the corresponding nitroaniline. A reliable method involves the catalytic hydrogenation of 2-methyl-6-nitroaniline.

Protocol 1: Synthesis of 3-Methyl-1,2-phenylenediamine [1][2]

Materials:

-

2-Methyl-6-nitroaniline

-

Methanol (MeOH)

-

5% Palladium on activated carbon (Pd/C)

-

Petroleum ether

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus or a flask with a balloon filled with hydrogen gas

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a specialized hydrogenation flask), dissolve 2-methyl-6-nitroaniline (1.0 eq) in methanol.

-

Inerting: Purge the vessel with an inert gas (N₂ or Ar) to remove air.

-

Catalyst Addition: Carefully add 5% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under a positive flow of inert gas.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Ensure the system is properly sealed.

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Crystallization: Recrystallize the crude product from petroleum ether to obtain pure 3-methyl-1,2-phenylenediamine as a solid.

Expected Outcome: This procedure should yield 3-methyl-1,2-phenylenediamine as a crystalline solid. The yield and purity should be assessed by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine via Buchwald-Hartwig Amination

The final step to obtain the target ligand is the selective mono-N-arylation of 3-methyl-1,2-phenylenediamine with a phenyl halide. The Buchwald-Hartwig amination is the premier method for this transformation, offering high yields and selectivity.[3][4][5] The choice of palladium precursor, ligand, base, and solvent is critical for success.

Protocol 2: Representative Synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates, as specific literature for this exact transformation is limited.

Materials:

-

3-Methyl-1,2-phenylenediamine

-

Bromobenzene (or Iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

-

Anhydrous and degassed toluene or dioxane

-

Inert gas (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Reagent Addition: Add 3-methyl-1,2-phenylenediamine (1.2 eq) and bromobenzene (1.0 eq) to the Schlenk tube.

-

Solvent Addition: Add anhydrous and degassed toluene or dioxane via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate 3-Methyl-N2-phenyl-1,2-benzenediamine.

Causality Behind Experimental Choices:

-

Palladium Precursor and Ligand: The choice of palladium source and ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are often effective in promoting the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-N bond.[3]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. NaOtBu is a common choice, but Cs₂CO₃ can be used for more sensitive substrates.

-

Solvent: Anhydrous and oxygen-free conditions are essential as the active Pd(0) catalyst is sensitive to air and moisture. Toluene and dioxane are common high-boiling, non-protic solvents for this reaction.

Application in Catalysis: A Case Study in Buchwald-Hartwig Amination

Once synthesized, 3-Methyl-N2-phenyl-1,2-benzenediamine can be employed as a ligand in a variety of cross-coupling reactions. Its structure makes it particularly well-suited for palladium-catalyzed C-N bond formation. The following application note details its use in a representative Buchwald-Hartwig amination reaction.

Application Note: Palladium-Catalyzed N-Arylation of a Secondary Amine

Objective: To demonstrate the efficacy of a palladium catalyst supported by the 3-Methyl-N2-phenyl-1,2-benzenediamine ligand in the cross-coupling of an aryl bromide with a secondary amine.

Catalyst System:

-

Palladium Precursor: Pd₂(dba)₃

-

Ligand: 3-Methyl-N2-phenyl-1,2-benzenediamine

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Toluene

Representative Reaction:

Protocol 3: General Procedure for Buchwald-Hartwig Amination using 3-Methyl-N2-phenyl-1,2-benzenediamine

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, stir the palladium precursor and the 3-Methyl-N2-phenyl-1,2-benzenediamine ligand in the reaction solvent for a short period before adding the other reagents. This can help in the formation of the active catalytic species.

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), the secondary amine (1.2 eq), and the base (1.4 eq).

-

Catalyst Addition: Add the palladium precursor (e.g., 0.5-2 mol% Pd) and the ligand (1-4 mol%) to the reaction mixture.

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.

-

Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 2.

Expected Performance and Causality:

The bidentate nature of the 3-Methyl-N2-phenyl-1,2-benzenediamine ligand is expected to form a stable chelate with the palladium center. This chelation can enhance the stability of the catalyst and prevent the formation of inactive palladium black. The electronic properties of the ligand, influenced by the methyl and phenyl substituents, can modulate the reactivity of the palladium center, leading to efficient catalytic turnover. The steric bulk of the ligand can also play a role in promoting the reductive elimination step, which is often the rate-determining step in the catalytic cycle.

Data Presentation:

| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | 1 | 2 | NaOtBu | Toluene | 100 | 12 | Expected >90% |

| 2 | 4-Chloroanisole | Piperidine | 2 | 4 | NaOtBu | Dioxane | 110 | 24 | Expected >85% |

| Note: The yields presented are hypothetical and representative of what can be expected for this class of ligands in similar reactions. Experimental optimization is always recommended. |

Visualizing the Process: Diagrams and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key structures and processes.

Caption: Workflow for the synthesis and application of the ligand.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion and Future Outlook

3-Methyl-N2-phenyl-1,2-benzenediamine represents a valuable addition to the toolkit of the modern synthetic chemist. Its tailored electronic and steric properties make it a promising ligand for a range of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. The synthetic protocols provided in this guide, while representative, offer a solid foundation for researchers to begin exploring the potential of this ligand in their own work.

Future research in this area will likely focus on expanding the application of this and related ligands to other catalytic transformations, such as C-H activation and other cross-coupling reactions. Furthermore, the synthesis of chiral analogues of this ligand could open up new avenues in asymmetric catalysis. As our understanding of ligand effects in catalysis continues to grow, so too will the importance of rationally designed ligands like 3-Methyl-N2-phenyl-1,2-benzenediamine.

References

-

PrepChem.com. (a) Preparation of 3-methyl-1,2-phenylenediamine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

-

PrepChem.com. Synthesis of 3-methyl-1,2-benzenediamine. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

experimental protocol for the synthesis of derivatives from 3-Methyl-N2-phenyl-1,2-benzenediamine

Abstract & Application Scope

This application note details the experimental protocols for synthesizing pharmacologically active heterocycles from 3-Methyl-N2-phenyl-1,2-benzenediamine . This specific precursor is a "privileged scaffold" in medicinal chemistry due to its ability to generate sterically constrained, lipophilic cores found in antiviral (e.g., non-nucleoside reverse transcriptase inhibitors) and anticancer therapeutics.

The presence of the 3-methyl group introduces significant steric hindrance adjacent to the primary amine, while the N2-phenyl group dictates the formation of N-substituted derivatives. This guide addresses the chemoselectivity challenges inherent to this substrate, providing optimized workflows for:

-

Oxidative Cyclization to yield 1,2-diaryl-4-methylbenzimidazoles.

-

Condensation to yield 1-phenyl-5-methylquinoxalines.

Substrate Profile & Retrosynthetic Logic

| Property | Specification |

| Substrate | 3-Methyl-N2-phenyl-1,2-benzenediamine |

| CAS Registry | 113569-18-3 (Analogous) |

| Molecular Weight | 198.27 g/mol |

| Key Reactivity | Amphoteric diamine; oxidation-sensitive. |

| Storage | Store under Argon/Nitrogen at -20°C. Dark container. |

Mechanistic Challenge: Regioselectivity

The substrate contains two non-equivalent nitrogen nucleophiles:

-

N1 (Primary -NH₂): Sterically hindered by the ortho-methyl group (C3).

-

N2 (Secondary -NH-Ph): Electronically conjugated with the phenyl ring, reducing nucleophilicity, but sterically accessible.

Design Logic: In aldehyde condensations, the primary amine (N1) typically forms the Schiff base (imine) intermediate despite steric hindrance, followed by cyclization via the secondary amine (N2). This pathway yields 1-phenyl-4-methylbenzimidazoles .

Workflow Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways and the critical decision points for workup.

Figure 1: Divergent synthesis workflow for Benzimidazole (Path A) and Quinoxaline (Path B) derivatives.

Protocol A: Synthesis of 1-Phenyl-4-methylbenzimidazoles

Methodology: Copper-Catalyzed Aerobic Oxidative Cyclization. Rationale: Traditional acid-catalyzed condensation (Phillips method) often fails with sterically hindered N-aryl diamines due to harsh conditions. This protocol uses a mild, oxidative radical pathway that tolerates the 3-methyl steric bulk.

Materials

-

Substrate: 3-Methyl-N2-phenyl-1,2-benzenediamine (1.0 equiv)

-

Electrophile: Benzaldehyde derivative (1.1 equiv)[1]

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂] (10 mol%)

-

Solvent: DMSO (Anhydrous)

-

Atmosphere: Open air (O₂ source)[2]

Step-by-Step Procedure

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 mmol, 198 mg) in DMSO (3 mL).

-